molecular formula C12H8ClN3O3 B142848 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline CAS No. 214476-09-2

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Cat. No. B142848
M. Wt: 277.66 g/mol
InChI Key: PTCUBEZCMHJCMK-UHFFFAOYSA-N
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Description

4-Chloroquinolines are a class of compounds that serve as key synthetic precursors for various pharmacologically active agents. They are particularly important in the synthesis of anticancer, anti-malarial, antidiabetic, and antiviral agents, as well as reversible AT Phase inhibitors. The compound 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is closely related to these compounds and is used as an intermediate in the preparation of drugs like pelitinib and neratinib, which are inhibitors of EGFR and HER-2 kinases .

Synthesis Analysis

The synthesis of related 4-chloroquinoline derivatives often involves a multi-step process that includes nitration, chlorination, and cyclization. For instance, the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a compound closely related to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, starts with 2-amino-5-nitrophenol. This is followed by treatment with ethyl (E)-2-cyano-3-ethoxypropenoate and thermal cyclization to obtain the 3-cyano-4-hydroxyquinoline intermediate. Chlorination with POCl3 yields the final product . However, the high temperatures required for cyclization can be disadvantageous due to the formation of tars and resins and low overall yield.

Molecular Structure Analysis

The molecular structure of 4-chloroquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, cyano, ethoxy, and nitro groups, can significantly influence the chemical properties and reactivity of these molecules. Single-crystal X-ray structures of related compounds provide detailed insights into their molecular geometry .

Chemical Reactions Analysis

4-Chloroquinolines can undergo various nucleophilic substitution reactions. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5-dione, a structurally related compound, can react with nucleophiles like sodium azide, amines, and thiophenol to yield novel substituted pyranoquinolinones. Additionally, reactions with hydrazine, cyanoguanidine, and S-methylisothiourea can lead to ring transformation involving the opening and closure of the pyranoquinolinedione nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinoline derivatives are influenced by their functional groups. The presence of electron-withdrawing groups such as nitro and cyano can affect the electron density of the quinoline ring, thereby influencing its reactivity. These compounds are typically characterized using techniques like NMR spectroscopy and mass spectrometry. The nitroso derivatives of quinolines, for example, show characteristic NMR spectra and are known to be highly reactive, readily undergoing condensation reactions .

Scientific Research Applications

Repurposing Chloroquine Derivatives

  • Chloroquine (CQ) and its derivatives have been explored beyond their antimalarial use, revealing biochemical properties that could repurpose them for managing various diseases. Research has identified the need to explore the distinct effects of CQ enantiomers and other structural analogs to maximize their therapeutic potential, particularly in cancer therapy (Njaria et al., 2015).

Immunomodulatory Effects

  • Chloroquine and hydroxychloroquine, both 4-aminoquinoline compounds, are recognized for their immunosuppressive activity, which is thought to contribute to their efficacy in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. This highlights their role in reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine expression (Taherian et al., 2013).

Antioxidant Properties

  • The study of antioxidants like ethoxyquin, which shares structural similarities with quinoline derivatives, underscores the importance of such compounds in protecting valuable unsaturated fatty acids in fish meal, demonstrating the broader applications of quinoline compounds in food preservation and safety (de Koning, 2002).

Molecular Mechanisms in Cancer Therapy

  • Insights into 8-hydroxyquinolines highlight their significant biological activities and potential in developing broad-spectrum therapeutic agents for various diseases, including cancer and neurodegenerative disorders. The metal chelation properties of these compounds further enhance their therapeutic applications, suggesting that structural analogs of quinoline might share these beneficial properties (Gupta et al., 2021).

properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCUBEZCMHJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451854
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

CAS RN

214476-09-2
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.45 g (13 mmol) of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 5.55 g (26 mmol) of phosphorous pentachloride, and 10 ml of phosphorous oxychloride was refluxed for 3 hours. The mixture was diluted with hexane and the solid was collected. The solid was dissolved in 500 ml of ethyl acetate and washed with cold diluted sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel. The solvent was removed giving 2.1 g of beige solid: mass spectrum (electrospray, m/e) M+H 277.7.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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